(2-Hydrazinylquinolin-3-yl)methanol
Description
(2-Hydrazinylquinolin-3-yl)methanol is a quinoline derivative featuring a hydrazinyl substituent at the 2-position and a hydroxymethyl (-CH2OH) group at the 3-position of the heteroaromatic ring. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties. The hydrazinyl group may confer unique biological activity, such as antimicrobial or anticancer properties, though further experimental validation is required.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2-hydrazinylquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H11N3O/c11-13-10-8(6-14)5-7-3-1-2-4-9(7)12-10/h1-5,14H,6,11H2,(H,12,13) |
InChI Key |
ARZDXZHKHXNFHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)NN)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-Hydrazinylquinolin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoline with hydrazine hydrate, followed by reduction with sodium borohydride to yield the desired product . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
(2-Hydrazinylquinolin-3-yl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrazine derivatives with altered chemical properties.
Scientific Research Applications
(2-Hydrazinylquinolin-3-yl)methanol is an organic compound with a unique structure featuring a quinoline ring substituted with a hydrazine group and a hydroxymethyl group. It has a molecular formula of and a molecular weight of 189.21 g/mol. The compound is identified by the CAS number 1110717-76-4 . this compound is recognized for its potential applications in medicinal chemistry and drug development because of its bioactive properties.
Potential Applications
This compound and similar compounds are often evaluated for various biological activities:
- Antimicrobial activity Compounds containing quinoline moieties exhibit strong antimicrobial activity.
- Anticancer activity Aromatic hydrazine compounds display significant anticancer activity.
- Pharmacological investigation this compound is a candidate for further pharmacological investigation.
Studies
Studies on this compound's interactions with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include:
- Enzyme inhibition assays
- Cellular uptake studies
- Metabolic pathway analysis
These investigations are essential for clarifying the compound's biological relevance.
Structural Similarity
This compound shares structural similarities with compounds that also contain hydrazine or quinoline moieties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Aminoquinoline | Quinoline derivative | Exhibits strong antimicrobial activity |
| Hydrazine | Simple hydrazine | Known for its reducing properties |
| 4-Hydrazinobenzaldehyde | Aromatic hydrazine | Displays significant anticancer activity |
| Quinoline | Basic quinoline structure | Used as a precursor in various chemical syntheses |
Mechanism of Action
The mechanism of action of (2-Hydrazinylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. In medicinal applications, it often acts by inhibiting enzymes or interfering with cellular processes essential for the survival of pathogens or cancer cells . The compound’s hydrazine group allows it to form covalent bonds with target proteins, leading to their inactivation or degradation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (2-Hydrazinylquinolin-3-yl)methanol and analogous quinoline derivatives:
Note: Calculated based on structural analogy due to lack of explicit data for this compound.
Structural and Functional Insights
- Hydrazinyl vs. Methoxy Groups: The hydrazinyl group in this compound introduces nucleophilic and chelating capabilities, unlike the electron-donating methoxy group in (2-methoxyquinolin-3-yl)methanol. This difference may enhance metal-binding affinity or reactivity in cross-coupling reactions.
- Chloro Substituent Effects: The chloro derivative (2-Chloro-6-methylquinolin-3-yl)methanol exhibits a planar molecular geometry, favoring intermolecular interactions like hydrogen bonding and π-π stacking, which stabilize its crystalline form.
- Solubility and Stability: Methanol-containing derivatives (e.g., -CH2OH groups) generally exhibit moderate polarity, enhancing solubility in polar solvents like methanol or DMSO. However, methanol preservation methods may lead to volatile compound losses under non-ideal conditions.
Research Findings and Data Trends
- Analytical Stability: Methanol-preserved samples show reduced volatility losses compared to bulk methods for aromatic compounds, which may inform storage protocols for methanol-containing derivatives.
Biological Activity
(2-Hydrazinylquinolin-3-yl)methanol is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol. Its structure features a quinoline core substituted with a hydrazine group, which is significant for its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancer.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to inhibit key enzymes and interfere with cellular processes essential for the survival of pathogens and cancer cells. The hydrazine moiety enhances its reactivity, allowing it to participate in various biochemical interactions that can lead to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, derivatives of hydrazinylquinoline compounds have shown promising results against Plasmodium falciparum, the causative agent of malaria, indicating potential antimalarial properties .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by disrupting their metabolic pathways. The unique structural features of this compound allow it to target cancer cell-specific pathways, making it a candidate for further investigation in cancer therapy .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other quinoline derivatives:
| Compound | Activity Type | Notable Features |
|---|---|---|
| 2-Aminoquinoline | Antimalarial | Known for potent antimalarial properties |
| 2-Chloroquinoline | Antimicrobial | Intermediate in pharmaceutical synthesis |
| 2-Methylquinoline | Anticancer | Used in dye production |
The presence of the hydrazine group in this compound differentiates it from these compounds, providing distinct reactivity and biological profiles .
Synthesis and Evaluation
A series of studies have synthesized various analogs of this compound to evaluate their biological activities. For example, one research project focused on synthesizing derivatives through coupling reactions, yielding compounds that were subsequently tested for their efficacy against Schistosoma mansoni. Some derivatives demonstrated significant schistosomicidal activity, highlighting the potential of this compound class in treating neglected tropical diseases .
In Vitro and In Vivo Studies
In vitro trials have shown that certain derivatives of this compound exhibit low cytotoxicity while maintaining high activity against resistant strains of Plasmodium falciparum. In vivo studies further corroborated these findings, indicating that some compounds could effectively reduce parasitemia levels in infected models without causing significant toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
